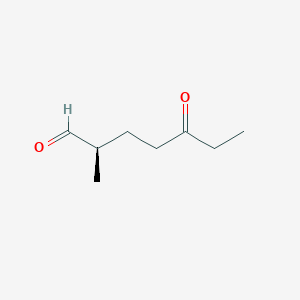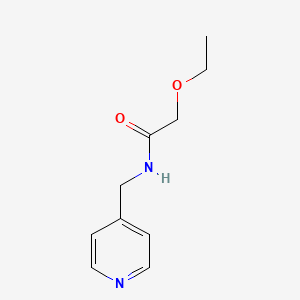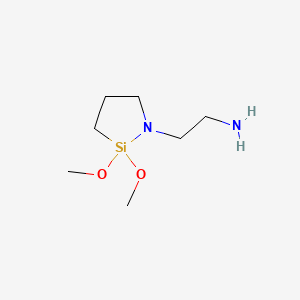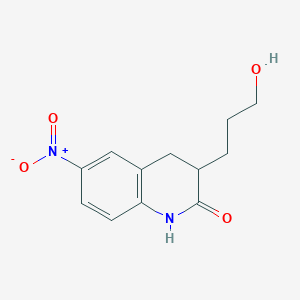![molecular formula C29H18F12P2 B12588770 Bis[bis[2-(trifluoromethyl)phenyl]phosphino]methane CAS No. 326607-15-2](/img/structure/B12588770.png)
Bis[bis[2-(trifluoromethyl)phenyl]phosphino]methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[bis[2-(trifluoromethyl)phenyl]phosphino]methane is a chemical compound that belongs to the class of phosphines. Phosphines are compounds containing a phosphorus atom bonded to three alkyl or aryl groups. This particular compound is characterized by the presence of two bis[2-(trifluoromethyl)phenyl] groups attached to a central phosphorus atom, making it a bidentate ligand. It is widely used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis[bis[2-(trifluoromethyl)phenyl]phosphino]methane typically involves the reaction of 2-(trifluoromethyl)phenylmagnesium bromide with chlorophosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reagents are mixed and reacted under controlled conditions. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Bis[bis[2-(trifluoromethyl)phenyl]phosphino]methane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which bis[bis[2-(trifluoromethyl)phenyl]phosphino]methane exerts its effects is primarily through its ability to act as a ligand and form complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific metal ion and reaction conditions used .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
Bis[3,5-bis(trifluoromethyl)phenyl]phosphino: Similar in structure but with different substituents on the phenyl rings.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: A related phosphine ligand with different alkyl substituents.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A thiourea-based compound with similar trifluoromethylphenyl groups.
Uniqueness
Bis[bis[2-(trifluoromethyl)phenyl]phosphino]methane is unique due to its specific arrangement of trifluoromethyl groups, which impart distinct electronic and steric properties. These properties make it particularly effective as a ligand in forming stable and active metal complexes for catalytic applications .
Propiedades
Número CAS |
326607-15-2 |
|---|---|
Fórmula molecular |
C29H18F12P2 |
Peso molecular |
656.4 g/mol |
Nombre IUPAC |
bis[2-(trifluoromethyl)phenyl]phosphanylmethyl-bis[2-(trifluoromethyl)phenyl]phosphane |
InChI |
InChI=1S/C29H18F12P2/c30-26(31,32)18-9-1-5-13-22(18)42(23-14-6-2-10-19(23)27(33,34)35)17-43(24-15-7-3-11-20(24)28(36,37)38)25-16-8-4-12-21(25)29(39,40)41/h1-16H,17H2 |
Clave InChI |
YWGJOWVXEUBXQI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(F)(F)F)P(CP(C2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Acetyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B12588688.png)


![Pyrrolidine, 1-[[6-(cyclohexylmethyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12588704.png)

![1-(2-Phenylethenesulfonyl)-4-[(prop-2-en-1-yl)oxy]piperidine](/img/structure/B12588727.png)

![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(4,4-dibromobutyl)stannane](/img/structure/B12588731.png)
![7,12,20,25-Tetraoxadispiro[4.8.4~14~.8~5~]hexacosa-2,9,16,22-tetraene-6,13,19,26-tetrone](/img/structure/B12588732.png)


![4-[({3-Ethyl-4'-({[(2R)-heptan-2-yl]oxy}carbonyl)-2'-[(2R)-hexan-2-yl][1,1'-biphenyl]-4-yl}oxy)carbonyl]benzoate](/img/structure/B12588754.png)
![1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL](/img/structure/B12588757.png)

